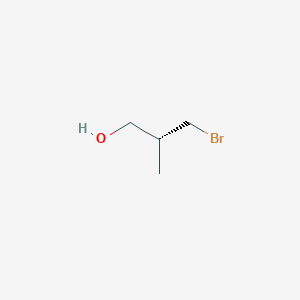

5-(Ethylthio)-1H-tetrazole

Descripción general

Descripción

5-(Ethylthio)-1H-tetrazole is a chemical compound used in the synthesis of RNA oligonucleotides . It plays a crucial role in the coupling process during RNA synthesis .

Synthesis Analysis

The compound is used as an activator in the synthesis of RNA oligonucleotides. It activates coupling by protonating the diisopropyl amine attached to the trivalent phosphorous .Chemical Reactions Analysis

In the context of RNA synthesis, this compound undergoes a nucleophilic attack leading to the formation of a tetrazolide intermediate. This intermediate then reacts with the free 5′-OH of the support-bound nucleoside, forming the internucleotide phosphite linkage .Aplicaciones Científicas De Investigación

Synthesis Methods

5-(Ethylthio)-1H-tetrazole has been synthesized using environmentally benign solvents. A study by Liu Yu-zhen (2007) showed that using water as a solvent and absolute ethanol as a cosolvent is effective, significantly reducing the amount of reagent needed and achieving a product yield of 83.5% (Liu Yu-zhen, 2007).

Catalytic Applications

The compound has been explored as an alternative catalyst in the synthesis of phosphonate diesters and phosphonamidates, showing comparable efficacy to 1-H-tetrazole in these reactions, as discussed in a study by Jack Maung et al. (2004) (Maung et al., 2004).

Corrosion Inhibition

This compound has been studied for its inhibitive effect and adsorption behavior on copper in a sulfur-ethanol system, showing significant inhibition efficiency and reducing the roughness of the corrosion surface, as explored by Lin Liu et al. (2018) (Liu et al., 2018).

Coordination Chemistry

In coordination chemistry, different coordination modes of this compound have been regulated by varying reaction time and temperature, leading to diverse structural polymorphs, as demonstrated in a study by Ye Tao et al. (2017) (Tao et al., 2017).

Medicinal Chemistry

This compound and its derivatives have found applications in medicinal chemistry. They are used as bioisosteric replacements for carboxylic acids due to their similar acidities but higher lipophilicities and metabolic resistance, as discussed in various studies, including those by Roh et al. (2012) and Herr (2002) (Roh et al., 2012); (Herr, 2002).

Solar Cell Application

The compound has been applied in the deposition of perovskite films with high crystallinity and smooth surface for metal hybrid perovskite solar cells (PSCs), enhancing their power conversion efficiency and moisture stability, as reported in a study by Lisha Xie et al. (2020) (Xie et al., 2020).

Nucleic Acid Synthesis

An improved method for RNA synthesis using this compound as an activator has been developed, enhancing the synthesis quality and yield of oligoribonucleotides, as described in a study by B. Sproat et al. (1995) (Sproat et al., 1995).

Luminescence Property Trimming

The compound has been used in crystal engineering to trim the luminescence properties of hybrid coordination polymers, influencing their rigidity, arrangement, and hydrogen bonding, as noted in a study by Bei-ni Liu et al. (2015) (Liu et al., 2015).

Mecanismo De Acción

The mechanism of action of 5-(Ethylthio)-1H-tetrazole in RNA synthesis involves its role as an activator. It protonates the diisopropyl amine attached to the trivalent phosphorous, which leads to the formation of the tetrazolide intermediate. This intermediate then reacts with the free 5′-OH of the support-bound nucleoside, forming the internucleotide phosphite linkage .

Direcciones Futuras

The future directions of 5-(Ethylthio)-1H-tetrazole seem to be tied to its role in RNA synthesis. As RNA interference technology continues to develop, the demand for efficient RNA oligonucleotide synthesis methods is increasing. Therefore, compounds like this compound that play a crucial role in these synthesis methods may see increased research and usage .

Propiedades

IUPAC Name |

5-ethylsulfanyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-2-8-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONFBOIJNUKKST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008981 | |

| Record name | 5-(Ethylsulfanyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89797-68-2 | |

| Record name | 5-Ethylthio-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89797-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Ethylsulfanyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.